molecular formula C14H17BrO2 B13517071 ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate

ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate

Cat. No.: B13517071
M. Wt: 297.19 g/mol
InChI Key: OZURUMSYNJLNJA-UHFFFAOYSA-N
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Description

Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of esters. It features a brominated indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the bromine atom and the ester functional group makes this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:

  • Bromination of 4-methyl-2,3-dihydro-1H-indene: : This step involves the bromination of 4-methyl-2,3-dihydro-1H-indene using bromine (Br₂) in the presence of a solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

  • Esterification: : The brominated intermediate is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromine atom in ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

  • Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding alcohol.

  • Oxidation Reactions: : Oxidation of the indene moiety can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.

Major Products

    Substitution: Various substituted ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetates.

    Reduction: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)ethanol.

    Oxidation: Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate derivatives with carboxylic acid or ketone functionalities.

Scientific Research Applications

Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

  • Industry: : It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate can be compared with other brominated indene derivatives and esters:

    Ethyl 2-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    Ethyl 2-(6-chloro-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate:

The unique combination of the bromine atom and the ester group in this compound makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17BrO2

Molecular Weight

297.19 g/mol

IUPAC Name

ethyl 2-(6-bromo-4-methyl-2,3-dihydro-1H-inden-1-yl)acetate

InChI

InChI=1S/C14H17BrO2/c1-3-17-14(16)7-10-4-5-12-9(2)6-11(15)8-13(10)12/h6,8,10H,3-5,7H2,1-2H3

InChI Key

OZURUMSYNJLNJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC2=C1C=C(C=C2C)Br

Origin of Product

United States

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